molecular formula C4H7NaO4 B12059786 sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate

sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate

Cat. No.: B12059786
M. Wt: 148.069 g/mol
InChI Key: PVLJVKQSCAHPPR-WVMSAXHDSA-M
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Description

Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate is a labeled compound used primarily in scientific research. It is a derivative of butanoic acid, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This isotopic labeling makes it a valuable tool in various biochemical and physiological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate involves multiple steps. The starting material is typically a butanoic acid derivative, which undergoes isotopic substitution reactions to replace specific hydrogen and carbon atoms with deuterium and carbon-13. The reaction conditions often require the use of deuterated reagents and catalysts to facilitate the isotopic exchange.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. when produced, it involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic labeling is precise and consistent.

Chemical Reactions Analysis

Types of Reactions

Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions where the deuterium or carbon-13 labeled atoms are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation yields carboxylic acids, reduction yields alcohols, and substitution reactions yield various substituted derivatives.

Scientific Research Applications

Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and processes where isotopic labeling provides insights into the behavior of compounds under various conditions.

Mechanism of Action

The mechanism of action of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate involves its incorporation into biochemical pathways where it acts as a labeled analog of naturally occurring compounds. The deuterium and carbon-13 labels allow researchers to track its movement and transformation within these pathways, providing detailed information on the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2,2-dideuterio-2-hydroxyethanethiolate
  • Sodium;ethyl 3-oxobutanoate
  • Sodium,ethyl 3-oxobutanoate
  • 2,2-dideuterio-3-oxobutanoic acid ethyl ester
  • 2,2-dideuterio-3-oxobutanoic acid methyl ester

Uniqueness

What sets sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate apart from similar compounds is its specific isotopic labeling, which provides unique insights into biochemical and physiological processes. The combination of deuterium and carbon-13 labels allows for more precise tracking and analysis compared to compounds labeled with only one type of isotope.

Properties

Molecular Formula

C4H7NaO4

Molecular Weight

148.069 g/mol

IUPAC Name

sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate

InChI

InChI=1S/C4H6O3.Na.H2O/c1-2-3(5)4(6)7;;/h2H2,1H3,(H,6,7);;1H2/q;+1;/p-1/i1+1,2+1D2,3+1,4+1;;

InChI Key

PVLJVKQSCAHPPR-WVMSAXHDSA-M

Isomeric SMILES

[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].O.[Na+]

Canonical SMILES

CCC(=O)C(=O)[O-].O.[Na+]

Origin of Product

United States

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